molecular formula C11H13BrO3 B6296297 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane CAS No. 2221812-10-6

2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane

Cat. No.: B6296297
CAS No.: 2221812-10-6
M. Wt: 273.12 g/mol
InChI Key: ZIVOEBMGCOMSTF-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane is an organic compound that features a brominated aromatic ring with methoxy and methyl substituents, connected to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane typically involves the bromination of 2-methoxy-3-methylphenol, followed by the formation of the dioxolane ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform. The formation of the dioxolane ring can be achieved by reacting the brominated intermediate with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include the de-brominated compound.

Scientific Research Applications

2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The dioxolane ring can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-methoxyphenyl)-1,3-dioxolane
  • 2-(5-Bromo-3-methylphenyl)-1,3-dioxolane
  • 2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxane

Uniqueness

2-(5-Bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane is unique due to the specific combination of substituents on the aromatic ring and the presence of the dioxolane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(5-bromo-2-methoxy-3-methylphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7-5-8(12)6-9(10(7)13-2)11-14-3-4-15-11/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVOEBMGCOMSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C2OCCO2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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